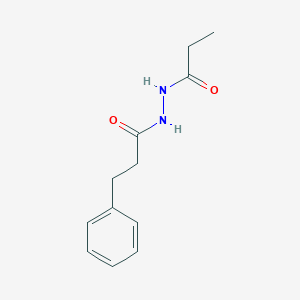
3-phenyl-N'-propionylpropanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N'-propionylpropanohydrazide, also known as PPHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPHP belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3-phenyl-N'-propionylpropanohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. 3-phenyl-N'-propionylpropanohydrazide has also been reported to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, memory, and cognitive function.
Biochemical and Physiological Effects:
3-phenyl-N'-propionylpropanohydrazide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to improve cognitive function and memory. 3-phenyl-N'-propionylpropanohydrazide has been shown to increase the levels of dopamine and acetylcholine in the brain, which are involved in the regulation of mood, memory, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-N'-propionylpropanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 3-phenyl-N'-propionylpropanohydrazide has also been reported to exhibit low toxicity and is well-tolerated in animals. However, 3-phenyl-N'-propionylpropanohydrazide has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and more studies are needed to elucidate its pharmacological properties.
Orientations Futures
3-phenyl-N'-propionylpropanohydrazide has several potential future directions for scientific research. It can be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-phenyl-N'-propionylpropanohydrazide can also be studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate the pharmacological properties and mechanism of action of 3-phenyl-N'-propionylpropanohydrazide.
Méthodes De Synthèse
3-phenyl-N'-propionylpropanohydrazide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-phenylpropanohydrazide with propionyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 3-phenyl-N'-propionylpropanohydrazide as a white crystalline solid.
Applications De Recherche Scientifique
3-phenyl-N'-propionylpropanohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. 3-phenyl-N'-propionylpropanohydrazide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-phenyl-N'-propanoylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-14-12(16)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVAZWVRBOBLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N'-propanoylpropanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6124716.png)
![3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B6124720.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B6124728.png)
![1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone](/img/structure/B6124731.png)
![2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6124746.png)
![ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate](/img/structure/B6124753.png)
![N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide](/img/structure/B6124763.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6124764.png)

![7-(cyclohexylmethyl)-2-(3-fluorobenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124792.png)
![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6124799.png)
![2-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B6124806.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6124821.png)
![ethyl [3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B6124829.png)